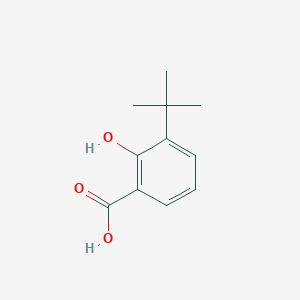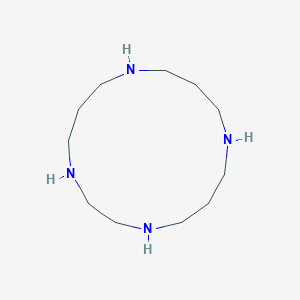
1,4,8,12-Tetraazacyclopentadecane
Übersicht
Beschreibung
1,4,8,12-Tetraazacyclopentadecane is a macrocyclic compound that belongs to the class of amines known for their ability to form complexes with various ions. The molecule is characterized by a cyclic structure containing nitrogen atoms that can act as coordination sites for metal ions, making it an interesting subject for the study of complexation reactions in aqueous media .
Synthesis Analysis
The synthesis of 1,4,8,12-tetraazacyclopentadecane and its derivatives has been explored through various methods. A novel approach for the synthesis of monofunctionalized derivatives of this macrocycle was described, utilizing tosylated synthons in a modification of the Richman and Atkins's cyclization, which allows for the unequivocal synthesis of 1 and 8-monofunctionalized derivatives . Additionally, the synthesis of enantiomerically pure macrocyclic aminals derived from trans-1,2-diaminocyclohexane has been reported, which opens up possibilities for the preparation of chiral ligands for asymmetric catalysis .
Molecular Structure Analysis
The molecular structure of macrocyclic compounds related to 1,4,8,12-tetraazacyclopentadecane has been determined using various techniques such as X-ray diffraction. For instance, the crystal structure of a related compound, 1,5,9,13-tetraazacyclohexadecane, was determined, revealing a square planar geometry around the nitrogen atoms with an average edge length of 2.925 A . The structure of another derivative, (2S,7R,11S,16R)-1,8,10,17-tetraazapentacyclo[8.8.1.18,17.02,7.011,16]icosane, was also elucidated, showing a less likely cis-configuration of the N-atoms .
Chemical Reactions Analysis
The chemical reactivity of 1,4,8,12-tetraazacyclopentadecane is influenced by its ability to form complexes with various ions. The complexation behavior with anions such as chloride, nitrate, iodate, and sulfate has been studied, revealing that both tri- and tetra-protonated forms of the macrocycle can form 1:1 complexes with these anions. The complexation reactions are influenced by solvation and internal hydrogen bonding interactions . Furthermore, the complexation kinetics and properties of N-methyl substituted derivatives of related macrocycles with metal ions have been investigated, providing insights into the mechanisms of these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4,8,12-tetraazacyclopentadecane and its derivatives are closely related to their complexation behavior. The formation constants, thermodynamic properties, and bonding mechanisms of the complexes formed with various ions have been determined using techniques such as pH potentiometry and 13C NMR spectrometry. These studies have provided estimates of enthalpy and entropy changes associated with the complexation reactions . Additionally, the analysis of experimental and theoretical assumptions underlying these studies has been performed to validate the results obtained .
Wissenschaftliche Forschungsanwendungen
Complexation Behavior with Various Anions
Alper, Gelb, and Schwartz (1991) investigated the complexation behavior of 1,4,8,12-tetraazacyclopentadecane with various anions, utilizing techniques like pH potentiometry, 13C NMR, and conductometry. The study confirmed the validity of assumptions related to the accuracy and interpretation of experimental data (Alper, Gelb, & Schwartz, 1991).
Synthesis of Monosubstituted Forms
Granier and Guilard (1995) presented a novel method for the synthesis of monofunctionalized 1,4,8,12-tetraazacyclopentadecane. This method provided a clear pathway for synthesizing specific forms of this compound (Granier & Guilard, 1995).
Stabilization of Transition-Metal Complexes
Che, Wong, and Poon (1986) demonstrated the use of 1,4,8,12-tetraazacyclopentadecane in stabilizing transition-metal complexes in high oxidation states. Their study provided insights into the electrochemistry and spectroscopic properties of these complexes (Che, Wong, & Poon, 1986).
Complexation Kinetics with Copper(II) and Nickel(II)
McCann, Lawrance, Neuhold, and Maeder (2007) explored the complexation kinetics of copper(II) and nickel(II) with 1,4,8,12-tetraazacyclopentadecane. Their research provided valuable information on electrostatic effects and interactions between partially protonated ligands and metal ions (McCann, Lawrance, Neuhold, & Maeder, 2007).
Molecular Complexes with π-Electron Acceptors
Hamed, Bakr, and Mahmoud (1995) investigated the charge-transfer interaction of 1,4,8,12-tetraazacyclopentadecane with various π-electron acceptors. This study focused on the spectral characteristics and stability constants of formed complexes, contributing to the understanding of molecular interactions (Hamed, Bakr, & Mahmoud, 1995).
Investigation as Hydrolytic Cleavage Agents for DNA
McCann, Iuliis, Lawrance, Maeder, Schrader, and Moore (2006) synthesized and characterized copper(II) complexes of 1,4,8,12-tetraazacyclopentadecane and investigated their potential as hydrolytic cleavage agents for DNA. This research opens avenues for applications in molecular biology and medicine (McCann et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,4,8,12-tetrazacyclopentadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N4/c1-4-12-6-2-8-14-10-11-15-9-3-7-13-5-1/h12-15H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFDRRWNPNXBRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCCNCCNCCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332909 | |
| Record name | 1,4,8,12-Tetraazacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,8,12-Tetraazacyclopentadecane | |
CAS RN |
15439-16-4 | |
| Record name | 1,4,8,12-Tetraazacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,8,12-Tetraazacyclopentadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B99846.png)
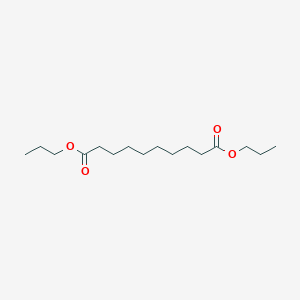
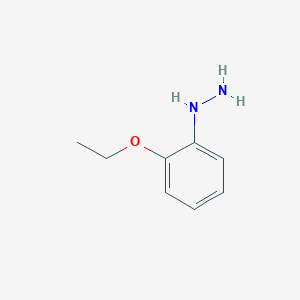
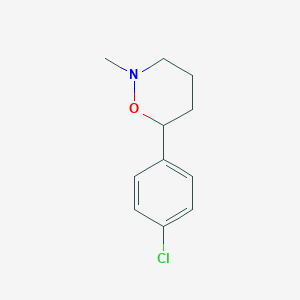
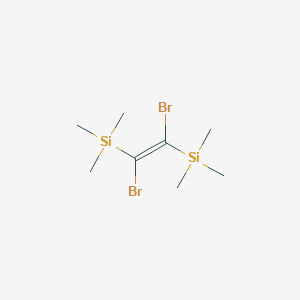
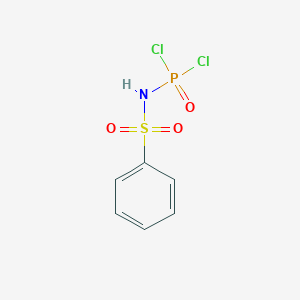
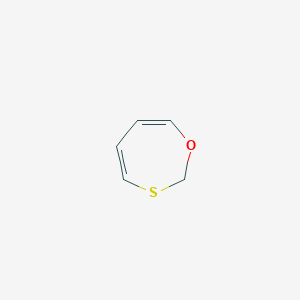
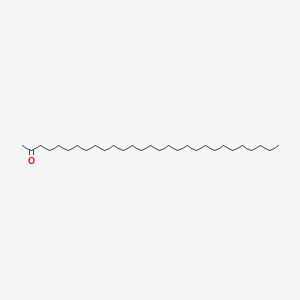
![3-Pyridinesulfonamide, 2-[(2-chlorophenyl)amino]-](/img/structure/B99862.png)
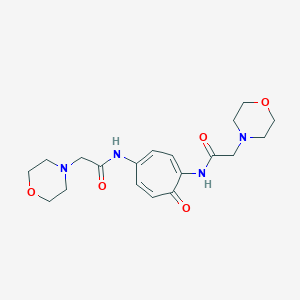
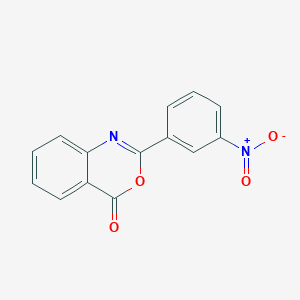
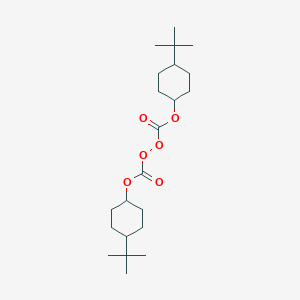
![1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-](/img/structure/B99868.png)
